3-Bromoacenaphthylene-1,2-dione CAS number and properties
3-Bromoacenaphthylene-1,2-dione CAS number and properties
The Chemistry and Applications of 3-Bromoacenaphthylene-1,2-dione: A Technical Whitepaper
Executive Summary
3-Bromoacenaphthylene-1,2-dione (commonly referred to as 3-bromoacenaphthenequinone) is a highly versatile, polycyclic aromatic building block[1]. Featuring both an electrophilic 1,2-diketone moiety and a highly reactive C-Br bond, this compound serves as a critical intermediate in the synthesis of complex organic semiconductors, OLED materials, and advanced dyes[2]. This whitepaper details its physicochemical properties, outlines a self-validating synthetic protocol, and maps its downstream applications for researchers and drug development professionals.
Physicochemical Properties
The fundamental quantitative data for 3-bromoacenaphthylene-1,2-dione is summarized below to facilitate rapid reference for synthetic planning and analytical verification.
| Property | Value |
| Chemical Name | 3-Bromoacenaphthylene-1,2-dione |
| Common Synonym | 3-Bromoacenaphthenequinone |
| CAS Registry Number | 21170-55-8[1] |
| Molecular Formula | C12H5BrO2[1] |
| Molecular Weight | 261.07 g/mol [1] |
| Melting Point | 231–238 °C (Purified)[3] |
| Appearance | Yellow to orange crystalline solid |
Mechanistic Synthesis & Self-Validating Protocol
Historically, accessing brominated acenaphthenequinones relied on the low-yielding oxidation of bromoacenaphthenes[3]. However, the 3 provides a highly efficient, scalable pathway[3]. The protocol below is designed as a self-validating system: each step incorporates a built-in observable or chemical safeguard to ensure high yield and purity.
Causality in Reaction Design: The 1,2-dione system strongly deactivates the fused naphthalene core toward electrophilic aromatic substitution. To overcome this electronic deactivation, neat liquid bromine is utilized as both the solvent and the reagent, driving the equilibrium forward[3]. The regioselectivity heavily favors the 3-position (ortho to the bridgehead) due to the directing effects of the rigid tricyclic framework.
Step-by-Step Protocol: Direct Bromination
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Reagent Assembly : Suspend 6.0 g of acenaphthenequinone in 10 mL of liquid bromine within a round-bottom flask equipped with a reflux condenser and an HBr scrubber. Validation Check: The suspension should be heterogeneous initially; the continuous evolution of HBr gas indicates the active onset of electrophilic substitution.
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Thermal Activation : Heat the mixture under reflux at 60–70 °C for exactly 2 hours[3]. Causality: Strict temperature control is paramount. Temperatures below 60 °C result in incomplete conversion, whereas exceeding 70 °C or extending the reaction time promotes oxidative cleavage of the C1-C2 bond, yielding unwanted naphthalic anhydride derivatives.
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Acidic Quenching : Carefully pour the hot reaction mixture into ice-water acidified with dilute sulfuric acid[3]. Causality: The diketone moiety is highly susceptible to base-catalyzed benzilic acid rearrangement. Acidifying the quench water prevents this degradation pathway and forces the immediate precipitation of the crude product.
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Purification : Boil off the excess bromine (under a fume hood), filter the solid, and recrystallize from glacial acetic acid[3]. Validation Check: Glacial acetic acid provides an optimal solubility gradient. The isolation of fine crystals melting sharply at 238 °C confirms the successful purification of the 3-bromo isomer, completely separated from over-brominated byproducts[3].
Fig 1. Synthetic workflow and causality for the direct bromination of acenaphthenequinone.
Advanced Applications in Materials and Pharmaceuticals
The true synthetic value of 3-bromoacenaphthylene-1,2-dione lies in its orthogonal reactivity, allowing independent modifications at the halogenated site and the diketone bridge.
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OLEDs and Organic Semiconductors : The C3-bromine atom is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). By coupling with aryl boronic acids, researchers can extend the pi-conjugation of the acenaphthene core. Subsequent condensation of the diketone with diamines yields highly rigid, electron-deficient pyrazine or quinoxaline derivatives. These polycyclic scaffolds are highly sought after as electron-transport materials in OLED devices due to their deep LUMO levels and high thermal stability.
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Advanced Dyes : The 1,2-dione undergoes facile condensation with active methylene compounds. For instance,2 yields thioindigo-type dyes[2]. The presence of the bromine atom induces a bathochromic shift in the absorption spectrum and provides a handle for further functionalization or binding to fibers.
Fig 2. Divergent synthetic pathways leveraging the dual reactivity of 3-Br-AQ.
References
- ChemicalBook. "3-bromoacenaphthylene-1,2-dione CAS#: 21170-55-8". Source: ChemicalBook.
- Rule, H. G., & Thompson, S. B. (1937). "Acenaphthenone and acenaphthenequinone." Source: Journal of the Chemical Society (Resumed), RSC Publishing.
- Guha, P. C. (1932). "Journal Of The Indian Chemical Society Vol. 9". Source: Internet Archive.
